![molecular formula C15H14BrN3O2 B12472329 5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
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Overview
Description
5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of 5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and brominating agents.
Bromination: The indole derivative undergoes bromination to introduce the bromine atom at the 5-position.
Morpholine Introduction: The morpholine moiety is introduced through a nucleophilic substitution reaction.
Carbonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceutical Research: It is explored for its potential to serve as a lead compound in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE can be compared with other indole derivatives:
5-Bromoindole: Similar in structure but lacks the morpholine and carbonitrile groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
5-Fluoroindole: Another halogenated indole with different reactivity and applications.
The uniqueness of 5-BROMO-1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]INDOLE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrN3O2 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbonitrile |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-1-2-14-13(7-12)11(8-17)9-19(14)10-15(20)18-3-5-21-6-4-18/h1-2,7,9H,3-6,10H2 |
InChI Key |
NJNMUUJAOAYSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N |
Origin of Product |
United States |
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